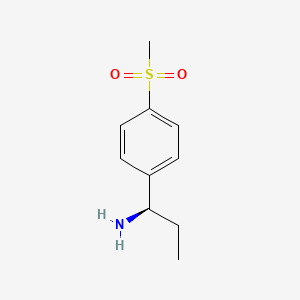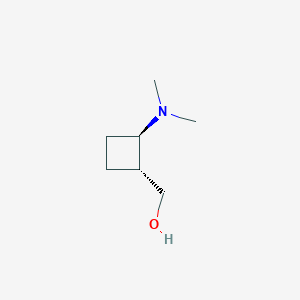
trans-2-(Dimethylamino)cyclobutyl methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Dimethylamino)cyclobutyl methanol: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a cyclobutyl derivative with a dimethylamino group and a hydroxyl group attached to the cyclobutane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutyl methanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.
Purification: The product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: trans-2-(Dimethylamino)cyclobutyl methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
trans-2-(Dimethylamino)cyclobutyl methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(Dimethylamino)cyclobutyl methanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its dimethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .
Comparison with Similar Compounds
trans-3-(Dimethylamino)cyclobutyl methanol: Similar structure but with the dimethylamino group at a different position on the cyclobutane ring.
Cyclobutanol: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness: trans-2-(Dimethylamino)cyclobutyl methanol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
KGABGPOKOTZYBM-NKWVEPMBSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@H]1CO |
Canonical SMILES |
CN(C)C1CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)

![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)

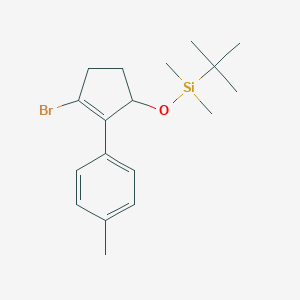

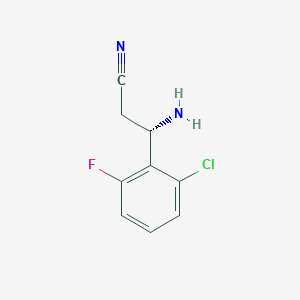
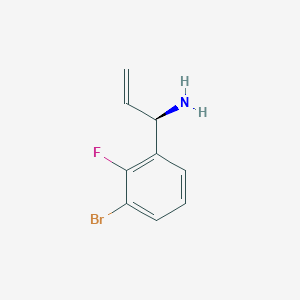


![(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13048860.png)
![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)
